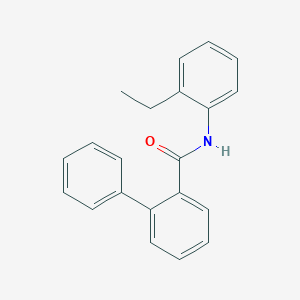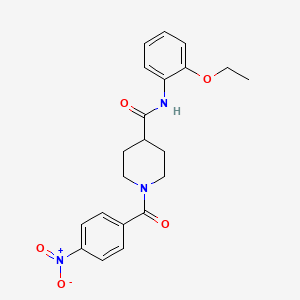
N-(2-ethylphenyl)-2-biphenylcarboxamide
描述
N-(2-ethylphenyl)-2-biphenylcarboxamide, also known as EPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPC belongs to the class of compounds known as amides and is characterized by its unique molecular structure, which includes two biphenyl rings and an ethylphenyl group attached to a carboxamide functional group.
作用机制
The exact mechanism of action of N-(2-ethylphenyl)-2-biphenylcarboxamide is not fully understood. However, studies have suggested that N-(2-ethylphenyl)-2-biphenylcarboxamide may exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. N-(2-ethylphenyl)-2-biphenylcarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In terms of its neuroprotective effects, N-(2-ethylphenyl)-2-biphenylcarboxamide has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease. N-(2-ethylphenyl)-2-biphenylcarboxamide has also been shown to increase the activity of certain enzymes involved in the production of dopamine, a neurotransmitter that is depleted in Parkinson's disease.
Biochemical and Physiological Effects
Studies have shown that N-(2-ethylphenyl)-2-biphenylcarboxamide has a number of biochemical and physiological effects. In cancer cells, N-(2-ethylphenyl)-2-biphenylcarboxamide has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival. N-(2-ethylphenyl)-2-biphenylcarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In terms of its neuroprotective effects, N-(2-ethylphenyl)-2-biphenylcarboxamide has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease. N-(2-ethylphenyl)-2-biphenylcarboxamide has also been shown to increase the activity of certain enzymes involved in the production of dopamine, a neurotransmitter that is depleted in Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of using N-(2-ethylphenyl)-2-biphenylcarboxamide in lab experiments is its relatively low toxicity. Studies have shown that N-(2-ethylphenyl)-2-biphenylcarboxamide has a low toxicity profile and is well-tolerated in animal models. This makes it a promising candidate for further preclinical and clinical studies.
One of the limitations of using N-(2-ethylphenyl)-2-biphenylcarboxamide in lab experiments is its limited solubility in water. This can make it difficult to administer N-(2-ethylphenyl)-2-biphenylcarboxamide to animal models or to study its effects in vitro. However, this limitation can be overcome by using appropriate solvents or by modifying the structure of N-(2-ethylphenyl)-2-biphenylcarboxamide to improve its solubility.
未来方向
There are several future directions for research on N-(2-ethylphenyl)-2-biphenylcarboxamide. One area of research is to further elucidate the mechanism of action of N-(2-ethylphenyl)-2-biphenylcarboxamide in cancer cells and in neurological disorders. This could lead to the development of more effective therapies for these diseases.
Another area of research is to explore the potential use of N-(2-ethylphenyl)-2-biphenylcarboxamide in combination with other drugs or therapies. Studies have shown that N-(2-ethylphenyl)-2-biphenylcarboxamide can enhance the anti-cancer effects of certain chemotherapy drugs. Further studies could explore the potential synergistic effects of N-(2-ethylphenyl)-2-biphenylcarboxamide with other therapies.
Finally, future research could focus on modifying the structure of N-(2-ethylphenyl)-2-biphenylcarboxamide to improve its solubility and bioavailability. This could lead to the development of more effective formulations of N-(2-ethylphenyl)-2-biphenylcarboxamide for use in preclinical and clinical studies.
Conclusion
In conclusion, N-(2-ethylphenyl)-2-biphenylcarboxamide is a promising compound with potential therapeutic applications in cancer treatment and neurological disorders. Its unique molecular structure and low toxicity profile make it a promising candidate for further preclinical and clinical studies. Further research is needed to elucidate the mechanism of action of N-(2-ethylphenyl)-2-biphenylcarboxamide and to explore its potential use in combination with other drugs or therapies.
科学研究应用
N-(2-ethylphenyl)-2-biphenylcarboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that N-(2-ethylphenyl)-2-biphenylcarboxamide has anti-cancer properties and can inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells.
In addition to cancer treatment, N-(2-ethylphenyl)-2-biphenylcarboxamide has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that N-(2-ethylphenyl)-2-biphenylcarboxamide can inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease. N-(2-ethylphenyl)-2-biphenylcarboxamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
属性
IUPAC Name |
N-(2-ethylphenyl)-2-phenylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO/c1-2-16-10-6-9-15-20(16)22-21(23)19-14-8-7-13-18(19)17-11-4-3-5-12-17/h3-15H,2H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGLPXZZJBSZHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl (5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)carbamate](/img/structure/B3536515.png)
![N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3536519.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-nitrophenyl)acrylamide](/img/structure/B3536527.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B3536544.png)
![dimethyl 4-(3-hydroxy-4-methoxyphenyl)-1-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3536550.png)
![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B3536555.png)
![4-ethoxy-3-nitro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3536558.png)
![dimethyl 1-[2-(4-chlorophenyl)ethyl]-4-(2,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3536575.png)
![3-(isobutyrylamino)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3536586.png)
![2-{[(4-bromophenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B3536587.png)
![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-methyl-5-nitrophenyl)methanesulfonamide](/img/structure/B3536589.png)
![3-methyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3536592.png)
![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3536599.png)
